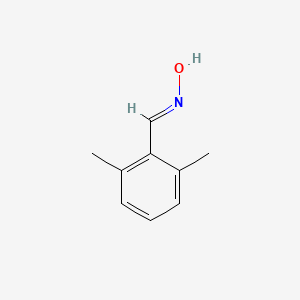

2,6-Dimethylbenzaldehyde oxime

Description

Significance as a Reagent and Synthetic Intermediate

2,6-Dimethylbenzaldehyde (B72290) oxime is recognized as a useful reagent and a versatile intermediate in the synthesis of complex organic compounds and specialty chemicals. biosynth.com Its utility is demonstrated in several advanced synthetic applications where it serves as a precursor to various functional groups and heterocyclic systems.

A significant application is its use in the generation of nitrile oxides. Through oxidation, 2,6-dimethylbenzaldehyde oxime can be converted into its corresponding nitrile oxide, which is a highly reactive 1,3-dipole. This intermediate readily participates in [3+2] cycloaddition reactions with unsaturated substrates like alkenes and alkynes. For instance, its reaction with terminal alkynes in the presence of a hypervalent iodine(III) reagent has been used to synthesize 3,4-disubstituted isoxazoles, which are stable heterocyclic compounds with potential biological and pharmaceutical applications. core.ac.uk

Furthermore, derivatives of this compound, such as the corresponding acid chloride oxime, have been employed in the synthesis of fluoroformamidines. nih.govacs.org Fluoroformamidines are an understudied class of compounds that merge two important elements in drug design: nitrogen and fluorine. acs.org In this modular synthetic pathway, the acid chloride oxime derived from 2,6-dimethylbenzaldehyde serves as a key substrate, which, despite a noted decrease in conversion compared to other analogs, successfully yields the desired fluoroformamidine product. nih.govacs.org These fluoroformamidines can then act as intermediates for producing other nitrogen-rich functional groups, such as ureas and carbamimidates. nih.govacs.org

Table 2: Selected Research Applications of this compound

| Reaction Type | Reactant Derived From Oxime | Product Class | Significance | Source |

|---|---|---|---|---|

| Oxidative Cycloaddition | 2,6-Dimethylphenyl Nitrile Oxide | Isoxazoles | Provides an efficient route to heterocyclic compounds with potential biological activity. | core.ac.uk |

| Rearrangement/Fluorination | 2,6-Dimethylbenzaldehyde Acid Chloride Oxime | Fluoroformamidines | Contributes to the synthesis of underutilized functional groups valuable in drug design. | nih.govacs.org |

Overview of Oxime Chemistry in Advanced Organic Synthesis

Oxime chemistry constitutes a fundamental and versatile area of organic synthesis. numberanalytics.com Oximes, which contain the R¹R²C=NOH functional group, are typically crystalline solids and are generally prepared through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). researchgate.netvedantu.com Their significance stems from their dual role as stable, protective groups for carbonyl compounds and as highly adaptable synthetic intermediates. researchgate.netnih.gov

The rich reactivity of the oxime functional group allows for its conversion into a wide array of other important functionalities. nih.gov Key transformations in advanced organic synthesis include:

Reduction to Amines: Oximes can be reduced to form primary amines through methods like catalytic hydrogenation. vedantu.com

Hydrolysis to Carbonyls: The formation of oximes is a reversible process, and they can be hydrolyzed back to the parent aldehyde or ketone, making them effective protecting groups. vedantu.com

Dehydration to Nitriles: Aldoximes can be dehydrated to produce nitriles, a common transformation in multistep syntheses. nih.gov

The Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of ketoximes to yield N-substituted amides. vedantu.comnih.gov This reaction is of significant industrial importance, for example, in the production of caprolactam, the precursor to Nylon-6. vedantu.com

Beyond these fundamental reactions, oximes are crucial intermediates in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. numberanalytics.comresearchgate.net Their ability to be transformed into nitrile oxides allows for 1,3-dipolar cycloaddition reactions, providing access to heterocycles like isoxazoles and isoxazolines. core.ac.uk This versatility makes oxime chemistry an indispensable tool for constructing complex molecular architectures in fields ranging from medicinal chemistry to materials science. numberanalytics.comnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)6-10-11/h3-6,11H,1-2H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDRLKCHBVXWEL-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethylbenzaldehyde Oxime

Direct Oximation Procedures for 2,6-Dimethylbenzaldehyde (B72290) Oxime

The most common method for preparing 2,6-dimethylbenzaldehyde oxime is through the direct reaction of 2,6-dimethylbenzaldehyde with hydroxylamine (B1172632). This process, known as oximation, is a cornerstone of aldehyde and ketone chemistry.

Nucleophilic Attack of Hydroxylamine on 2,6-Dimethylbenzaldehyde

The synthesis of oximes, including this compound, is fundamentally a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 2,6-dimethylbenzaldehyde. quora.com This initial attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the carbon-nitrogen double bond characteristic of an oxime. quora.com

The reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. orientjchem.orgevitachem.com The base, such as sodium acetate (B1210297) or pyridine (B92270), serves to neutralize the hydrochloric acid formed, thereby driving the reaction to completion. evitachem.com The general reaction scheme is as follows:

C₉H₁₀O + NH₂OH·HCl → C₉H₁₁NO + H₂O + HCl

Yield Optimization and Reaction Conditions in Oximation

The efficiency of the oximation reaction can be influenced by several factors, including the choice of solvent, temperature, and the presence of catalysts. For instance, a study on the oximation of various aldehydes and ketones demonstrated that using a system of hydroxylamine hydrochloride (NH₂OH·HCl) and barium chloride (BaCl₂) in refluxing ethanol (B145695) provides excellent yields of the corresponding oximes. orientjchem.org For aldehydes, the reaction can be completed within 30 minutes with yields ranging from 93-98%. orientjchem.org

While specific yield data for the oximation of 2,6-dimethylbenzaldehyde under these exact conditions is not provided in the searched literature, the general efficiency of this method for a variety of substituted benzaldehydes suggests its applicability. orientjchem.org The steric hindrance from the two methyl groups at the ortho positions of 2,6-dimethylbenzaldehyde might slightly decrease the reaction rate compared to unhindered aldehydes, a factor that can be managed by adjusting reaction times or temperatures. acs.org

Table 1: Oximation of Aldehydes using NH₂OH·HCl/BaCl₂ System

| Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Benzaldehyde (B42025) | (Z)-benzaldehyde oxime | 30 | 95 |

| 4-bromobenzaldehyde | (Z)-4-bromobenzaldehyde oxime | 35 | 96 |

| 4-chlorobenzaldehyde | (Z)-4-chlorobenzaldehyde oxime | 35 | 98 |

Data sourced from a study on a convenient system for the synthesis of oximes. orientjchem.org

Strategies for the Synthesis of 2,6-Dimethylbenzaldehyde (Precursor)

The availability of 2,6-dimethylbenzaldehyde is a prerequisite for the synthesis of its oxime. Several methods exist for the preparation of this key precursor.

Catalytic and Organic Precursor Approaches

One established method for synthesizing 2,6-dimethylbenzaldehyde involves the oxidation of 2,6-dimethylbenzyl alcohol. Another approach starts from 2,6-dimethylaniline, which can be converted to the corresponding diazonium salt and subsequently to the aldehyde via a Sandmeyer-type reaction.

A patented method describes the synthesis of various dimethylbenzaldehyde isomers, including 2,6-dimethylbenzaldehyde, through the indirect electrolytic oxidation of trimethylbenzene precursors. google.com Specifically, 1,2,3-trimethylbenzene (B126466) can be oxidized to produce a mixture of 2,3-dimethylbenzaldehyde (B27725) and 2,6-dimethylbenzaldehyde. google.com This process utilizes a manganese oxidation medium (Mn³⁺/Mn⁴⁺) generated electrochemically. google.com The reaction is carried out in a diaphragmless electrolytic cell with a Pb or PbO₂ anode. google.com

Another synthetic route involves the reaction of 2-bromo-1,3,5-trimethylbenzene with n-butyllithium followed by formylation with N,N-dimethylformamide (DMF). rsc.org

Considerations for Efficiency and Green Chemistry in Precursor Synthesis

The electrolytic method for producing dimethylbenzaldehydes is presented as a green chemical technology. google.com Its advantages include the recycling of the manganese oxidation medium, which reduces production costs and allows for sustainable development. google.com The high selectivity of the manganese oxidation medium leads to fewer side reactions and a higher yield of the desired aldehyde, simplifying the purification process. google.com

The use of 2,6-dimethylbenzaldehyde as a starting material is noted in various synthetic applications, indicating its accessibility through established chemical synthesis protocols. rsc.orgresearchgate.netresearchgate.netchemicalbook.com

Reactivity and Advanced Transformations of 2,6 Dimethylbenzaldehyde Oxime

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for 2,6-dimethylbenzaldehyde (B72290) oxime is not widely published, data from closely related analogs, such as (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime, and general principles of NMR allow for a thorough understanding of its structural features.

Proton NMR (¹H NMR) is instrumental in confirming the presence and arrangement of hydrogen atoms in the structure of an aldoxime. For an aldoxime like 2,6-dimethylbenzaldehyde oxime, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the oxime proton (-NOH), and the aldehydic proton (-CH=N).

The chemical shifts provide clues about the electronic environment of the protons. For example, in various deuterated solvents, the hydroxyl proton of an oxime typically appears as a broad singlet. The aldehydic proton gives a sharp singlet, while the methyl groups at the 2 and 6 positions also produce a singlet due to their symmetry. The aromatic protons on the benzene (B151609) ring would appear in the aromatic region of the spectrum.

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |

| Hydroxyl (-OH) | 8.0 - 11.5 | Singlet (s) |

| Aldehydic (-CH=N) | 7.5 - 8.5 | Singlet (s) |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet (m) |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) |

This table presents expected ¹H NMR chemical shifts based on general values for similar compounds.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The key resonances to identify are the carbon of the oxime group (C=NOH), the aromatic carbons, and the methyl carbons. The carbon atom of the C=N bond is typically found in the 145-160 ppm range. The substituted aromatic carbons and the methyl carbons would also have characteristic chemical shifts.

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

| Oxime (C=NOH) | 145 - 160 |

| Aromatic (C-H) | 125 - 130 |

| Aromatic (C-CH₃) | 135 - 140 |

| Aromatic (C-CH=NOH) | 130 - 135 |

| Methyl (-CH₃) | 18 - 25 |

This table presents expected ¹³C NMR chemical shifts based on general values for similar compounds.

Oximes can exist as E (entgegen) and Z (zusammen) isomers due to the restricted rotation around the C=N double bond. NMR spectroscopy is a primary tool for distinguishing between these isomers. tsijournals.com The chemical shift of the proton attached to the oxime carbon (α-proton) is particularly sensitive to the stereochemistry. tsijournals.com In the E-isomer, the hydroxyl group is anti to the α-proton, while in the Z-isomer, it is syn. This proximity in the Z-isomer can lead to through-space interactions or different electronic effects, causing the α-proton to resonate at a different chemical shift compared to the E-isomer. Often, the aminothiazole proton in E-isomers of similar compounds appears at a downfield (higher ppm) value than in the corresponding Z-isomer. tsijournals.com Computational methods like DP4+ and ML-J-DP4 can also be employed to predict NMR spectra for each isomer, and comparison with experimental data allows for confident assignment of the configuration. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (oxime) | 3100 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (oxime) | 1620 - 1690 |

| C=C stretch (aromatic) | 1450 - 1600 |

| N-O stretch | 930 - 960 |

This table presents typical IR absorption frequencies for the functional groups found in this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. This technique is particularly valuable in synthetic chemistry for confirming the identity of products and detecting transient intermediates. For instance, in reactions involving this compound, such as the formation of nitrile oxides, HRMS can be used to detect the mass of the proposed reactive intermediate, providing evidence for the reaction mechanism. psu.edu Although specific HRMS data for this compound is not detailed in the available literature, its use in the characterization of related reaction products has been documented. researchgate.net

Electrospray Mass Spectrometry (ESI-MS) for Oxime Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of a wide array of organic compounds, including oximes. This method allows for the ionization of molecules directly from a solution, typically yielding protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the ion source. Subsequent analysis of these ions, particularly through tandem mass spectrometry (MS/MS), provides valuable structural information based on their fragmentation patterns.

For aromatic aldoximes, such as this compound, ESI-MS analysis in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule. The fragmentation of these protonated species upon collision-induced dissociation (CID) typically involves the loss of small, stable neutral molecules. Common fragmentation pathways observed for aromatic aldoximes include the elimination of water (H₂O) and hydroxylamine (B1172632) (NH₂OH). The presence of substituents on the aromatic ring can also lead to characteristic fragmentation patterns, aiding in the structural elucidation. researchgate.netresearchgate.netacs.org

While specific ESI-MS/MS data for this compound is not widely published, analysis of related compounds suggests a predictable fragmentation behavior. For instance, studies on substituted benzaldehyde (B42025) oximes reveal that the stability of the resulting fragment ions often dictates the predominant fragmentation pathways. acs.org The fragmentation of protonated aromatic β-hydroxyoximes has been shown to involve the unusual expulsion of a hydroxyl radical. acs.org

Table 1: Predicted ESI-MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

| 150.0913 ([M+H]⁺) | 133.0651 | H₂O | Protonated 2,6-dimethylbenzonitrile (B146758) |

| 150.0913 ([M+H]⁺) | 117.0910 | NH₂OH | 2,6-dimethylphenyl cation |

Note: The m/z values are calculated based on the exact mass of this compound (C₉H₁₁NO).

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the steric and electronic properties of molecules.

Determination of Three-Dimensional Molecular Geometries of Oxime Derivatives

The study by Jerslev and Larsen (1992) on (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime revealed that the molecules are dimerized in the crystal lattice through hydrogen bonds between the oxime groups. tidsskrift.dkresearchgate.net The steric hindrance from the two methyl groups at the ortho positions influences the orientation of the oxime group relative to the benzene ring.

Table 2: Selected Crystallographic Data for (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.8553 (10) |

| b (Å) | 15.399 (2) |

| c (Å) | 8.5628 (9) |

| β (°) | 95.763 (10) |

| Volume (ų) | 899.3 (3) |

| Z | 4 |

| C=N bond length (Å) | 1.272 (2) |

| N-O bond length (Å) | 1.405 (2) |

| Dihedral angle (C-C-C=N) | 177.3 (1) |

Source: Jerslev, B.; Larsen, S. Acta Crystallographica Section C, 1992, 48, 136-138. tidsskrift.dkresearchgate.net

These data indicate a relatively planar conformation of the core structure, with the oxime group showing typical bond lengths for a C=N double bond and an N-O single bond. The dimerization through hydrogen bonding is a common feature in the crystal structures of oximes.

Confirmation of Regiochemical Outcomes in Synthetic Transformations

X-ray crystallography is a powerful tool for the definitive confirmation of the regiochemistry of reaction products, especially in cases where spectroscopic methods may be ambiguous. In the context of oxime chemistry, it is frequently used to establish the structure of products from rearrangements and cycloaddition reactions.

For example, in the synthesis of heterocycles from oxime precursors, the regioselectivity of the cyclization is a critical aspect. Research has shown that the reaction of ketoxime acetates with ynals can lead to either pyrroles or isoquinolines depending on the reaction conditions, and the exact regiochemistry of the products was unequivocally confirmed by X-ray crystal diffraction analysis. acs.orgacs.org Similarly, in the synthesis of 5-trifluoromethyl-1,2,4-triazoles via a [3+2]-cycloaddition involving a nitrile imine, the structure and regioselectivity of the final product were unambiguously established through single-crystal X-ray diffraction. mdpi.com

Another pertinent example is the use of X-ray crystallography to elucidate the outcome of Beckmann fragmentations. In a study on the nucleophile-intercepted Beckmann fragmentation of indolinyl oximes, the gross structures and relative stereochemistry of the resulting cyano chloride regioisomers were assigned based on X-ray crystallography. This was crucial for understanding the reaction mechanism, which was proposed to proceed through an aziridinium (B1262131) intermediate.

Furthermore, the synthesis of various isoxazole (B147169) derivatives through the oxidative cycloaddition of aldoximes has been reported, where the structures of the resulting regioselective products were established by X-ray crystallography. core.ac.uk These examples underscore the indispensable role of X-ray crystallography in validating the outcomes of synthetic transformations involving oximes, providing a solid foundation for the development of new synthetic methodologies.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become a standard tool for elucidating the mechanisms of complex organic reactions. By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows chemists to map out the most plausible reaction pathways.

In the context of 2,6-Dimethylbenzaldehyde (B72290) oxime, one notable application is its use as a precursor to generate 2,6-dimethylbenzonitrile (B146758) oxide. This nitrile oxide is a 1,3-dipole that can undergo cycloaddition reactions to form five-membered heterocycles. amazonaws.com The mechanism of such cycloaddition reactions has been the subject of computational studies. For instance, in a related system involving the reaction of a nitrile oxide with a cyanamide (B42294) ion, DFT calculations were employed to determine the reaction mechanism and understand the bonding nature of the reactants. amazonaws.com These studies utilized the ωB97X functional, which is known for its accuracy in describing non-covalent interactions and reaction barriers. amazonaws.com

Mechanistic investigations of oxime reactions often focus on the fate of key radical intermediates. Photosensitized reactions of benzaldehyde (B42025) oximes, for example, can proceed through an iminoxyl radical or an iminoyl radical. nih.gov The iminoxyl radical, formed via an electron transfer-proton transfer (ET-PT) or a direct hydrogen atom transfer (HAT) sequence, typically leads to the corresponding aldehyde. nih.gov In contrast, the iminoyl radical is proposed to lead to the nitrile. nih.gov DFT calculations can be instrumental in determining the energy barriers associated with these competing pathways (HAT vs. ET-PT) and can rationalize the product distribution based on the electronic properties of the oxime and the reaction conditions. For example, DFT has been used to rationalize the reaction selectivity and mechanism in the electrochemical coupling of the parent aldehyde, 2,6-dimethylbenzaldehyde. acs.org

A typical DFT study for mechanistic elucidation would involve the following steps:

Optimization of the geometries of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products).

Calculation of the harmonic vibrational frequencies to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).

Calculation of single-point energies with a larger basis set for higher accuracy.

Locating the transition state structures that connect reactants to products and intermediates along the reaction coordinate.

Energy Landscape Analysis of Reaction Pathways

An energy landscape, or potential energy surface (PES), provides a comprehensive depiction of a chemical reaction, illustrating the energy of a molecular system as a function of its geometry. amazonaws.com Analyzing this landscape is fundamental to understanding reaction kinetics and selectivity. The lowest energy path on this surface represents the most likely reaction pathway.

For reactions involving 2,6-Dimethylbenzaldehyde oxime, an energy landscape analysis would reveal the activation energies (the height of the energy barriers of the transition states) for various possible transformations. The significant steric hindrance from the ortho-methyl groups can be expected to have a substantial impact on the energy landscape. For instance, in a copper-catalyzed amidation reaction, 2,6-dimethylbenzaldehyde was found to be completely unreactive, a result attributed to steric hindrance playing a decisive role. acs.org A theoretical energy landscape analysis could quantify this steric effect by showing a prohibitively high activation barrier for the key bond-forming step compared to less hindered aldehydes.

While a specific, published energy landscape analysis for a reaction of this compound was not identified in the search results, the table below illustrates the typical data generated from such a study. The values are hypothetical and serve to demonstrate how DFT is used to compare different mechanistic pathways, such as the formation of an aldehyde versus a nitrile from an oxime intermediate.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (Oxime + Reagent) | Initial starting materials | 0.0 |

| TS1 (HAT) | Transition state for Hydrogen Atom Transfer | +15.2 |

| Intermediate 1 (Iminoxyl Radical) | Radical intermediate leading to aldehyde | +5.6 |

| TS2 (Aldehyde Formation) | Transition state for fragmentation to aldehyde | +10.1 |

| Product 1 (Aldehyde) | Final aldehyde product | -25.3 |

| TS3 (Nitrile Formation) | Transition state for rearrangement to nitrile | +22.5 |

| Product 2 (Nitrile) | Final nitrile product | -30.1 |

In this hypothetical example, the activation barrier to form the iminoxyl radical (TS1) is lower than the barrier to form the nitrile directly (TS3), suggesting the aldehyde pathway would be kinetically favored under these theoretical conditions.

Theoretical Treatment of Stereochemical Aspects in Oxime-Related Reactions

A critical stereochemical feature of oximes is the potential for geometric isomerism about the carbon-nitrogen double bond, leading to (E) and (Z) isomers. The relative stability of these isomers and their influence on the stereochemical course of subsequent reactions are key questions that can be addressed by theoretical methods. nih.gov

Computational investigations, often in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, are powerful for determining the preferred stereochemical configuration of oximes. nih.gov For example, a combined experimental and computational study on other complex oximes successfully established their oxime bond configuration by comparing the results from single-crystal X-ray analysis with the energies of the (E) and (Z) isomers calculated using DFT. nih.gov

For this compound, the steric clash between the ortho-methyl groups and the hydroxyl group of the oxime would strongly influence the stability of the two isomers. While a dedicated computational study on this specific molecule was not found, crystallographic data for the closely related (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime confirms the E configuration in the solid state. ugr.es This suggests that the hydroxyl group is oriented anti to the sterically bulky aryl ring.

Theoretical calculations would typically involve:

Geometry optimization of both the (E) and (Z) isomers.

Calculation of their relative electronic and Gibbs free energies to predict the thermodynamically more stable isomer in the gas phase and in solution (using a polarizable continuum model).

Calculation of key geometric parameters (bond lengths, bond angles, dihedral angles) for comparison with experimental X-ray data.

Prediction of spectroscopic properties, such as NMR chemical shifts, to correlate with experimental data. The experimental ¹⁷O NMR chemical shift for this compound has been reported as 188 ppm, providing a valuable benchmark for such calculations. researchgate.net

The table below shows a comparison of selected experimental bond lengths from the crystal structure of (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime with the type of data that would be generated by a DFT calculation. ugr.es

| Parameter | Experimental Value (Å) for (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime ugr.es | Calculated Value (Å) (Illustrative) |

|---|---|---|

| C=N Bond Length | 1.275 | 1.280 |

| N-O Bond Length | 1.405 | 1.401 |

| C-C(aryl) Bond Length | 1.472 | 1.475 |

A strong correlation between the calculated parameters for the (E) isomer and the experimental data would provide compelling evidence that this is indeed the most stable configuration.

Advanced Applications and Derivatives in Synthetic Chemistry

Role as a Building Block for Complex Compounds and Specialty Chemicals

2,6-Dimethylbenzaldehyde (B72290) oxime functions as a pivotal intermediate in the synthesis of a variety of organic molecules. The oxime functional group is a locus of reactivity, enabling transformations into other key functionalities or participation in cyclization reactions. While specific research on 2,6-dimethylbenzaldehyde oxime can be limited, its structural similarity to other benzaldehyde (B42025) oximes indicates its potential in analogous applications. smolecule.com

Generally, benzaldehyde oximes are employed in the preparation of:

Heterocycles: These are cyclic compounds containing atoms of at least two different elements in their rings. The oxime group can be readily converted into a nitrile oxide, a highly reactive intermediate that undergoes cycloaddition reactions to form various five-membered heterocycles. smolecule.comnih.gov

N-substituted Aromatic Compounds: Through reactions like the Beckmann rearrangement, the oxime can be transformed into an amide, providing a route to N-substituted aromatic structures.

Agrochemicals: Halogenated benzaldehyde oximes, such as the related 2,6-dichlorobenzaldehyde (B137635) oxime, serve as crucial intermediates in synthesizing herbicides and pesticides. indiamart.com The oxime moiety can be converted into groups known for herbicidal activity, while the substituted aromatic ring enhances bioactivity. indiamart.com

Pharmaceutical Intermediates: The compound is a potential building block for bioactive halogenated heterocycles, including benzoxazines and benzothiazoles. indiamart.com The oxime group's versatility allows for its conversion into other structures like hydrazones and amidines, which are prominent in drug discovery. indiamart.com

The primary role of the oxime is to serve as a precursor to the corresponding nitrile oxide through oxidative processes. This transformation is central to its application as a building block, particularly in the synthesis of isoxazole (B147169) rings.

Development of Novel Synthetic Protocols

The drive for efficiency, atom economy, and reduced chemical waste in organic synthesis has led to the development of advanced synthetic protocols. nih.gov Aldoximes, including this compound, are valuable substrates in these modern methodologies, such as modular syntheses and one-pot multistep processes.

Modular synthesis allows for the rapid generation of a library of related compounds by combining different building blocks. This compound can be used as a core module which is then combined with various reaction partners to produce a diverse set of final products. A prime example is in the synthesis of isoxazoles via 1,3-dipolar cycloaddition. The oxime is converted in situ to 2,6-dimethylbenzonitrile (B146758) oxide, which can then react with a wide array of dipolarophiles (e.g., alkynes, alkenes). By simply changing the dipolarophile, a vast library of substituted isoxazoles can be created from a single oxime precursor. nih.govnanobioletters.com This approach is highly valued in drug discovery for generating chemical diversity.

| Oxime Precursor Module | Reaction Partner (Dipolarophile) | Resulting Scaffold |

| This compound | Terminal Alkyne | 3-(2,6-Dimethylphenyl)-5-substituted-isoxazole |

| This compound | Symmetrical Alkyne | 3-(2,6-Dimethylphenyl)-4,5-disubstituted-isoxazole |

| This compound | Alkene | 3-(2,6-Dimethylphenyl)-isoxazoline derivative |

This table illustrates the modularity of using this compound to generate diverse heterocyclic scaffolds.

One-pot synthesis involves conducting multiple reaction steps in a single reactor without isolating intermediates, which saves time, resources, and reduces waste. nih.gov Aldoximes are well-suited for such processes. For example, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved in a one-pot fashion starting from a nitrile, hydroxylamine (B1172632), and an aldehyde. rsc.org This process involves the sequential formation of an amidoxime (B1450833), its condensation with an aldehyde to form a dihydro-1,2,4-oxadiazole, and subsequent oxidation to the final 1,2,4-oxadiazole (B8745197). rsc.org

Similarly, chemoenzymatic processes have been developed where an aldehyde is first converted to an aldoxime with hydroxylamine, and the resulting organic phase containing the oxime is directly used for enzymatic dehydration to a nitrile, which can be further hydrated to an amide in the same pot. nih.gov This integration of chemical and enzymatic steps highlights the efficiency of one-pot protocols involving aldoxime intermediates. nih.gov

| Starting Material | Reagents/Catalysts | Intermediate (Not Isolated) | Final Product | Process Type |

| Benzaldehyde | 1. Hydroxylamine2. Aldoxime Dehydratase (Enzyme) | Benzaldoxime | Benzonitrile | Chemoenzymatic nih.gov |

| Nitrile, Aldehyde | 1. Hydroxylamine hydrochloride2. Base | Amidoxime, Dihydro-1,2,4-oxadiazole | 3,5-Disubstituted 1,2,4-Oxadiazole | Base-mediated rsc.org |

This table provides examples of one-pot processes where aldoxime-related intermediates are formed and consumed in a single reaction vessel.

Synthesis of Pharmacologically Significant Molecular Cores

Heterocyclic scaffolds are cornerstones of medicinal chemistry. This compound is a key starting material for generating several of these privileged structures.

The isoxazole ring is a common feature in many pharmaceutical agents. The most powerful and widely used method for constructing this five-membered heterocycle is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.govresearchgate.net this compound serves as a stable precursor to the highly reactive 2,6-dimethylbenzonitrile oxide.

The general process involves the in situ generation of the nitrile oxide from the oxime using a mild oxidant, such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). nih.gov The generated nitrile oxide then immediately reacts with a present alkyne (the dipolarophile) to form the 3,5-disubstituted isoxazole ring with high regioselectivity. nih.govorganic-chemistry.org

Reaction Scheme: Isoxazole Synthesis

Oxidation: this compound is oxidized to form the intermediate 2,6-dimethylbenzonitrile oxide.

Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition with an alkyne.

Product: A 3-(2,6-dimethylphenyl)-substituted isoxazole is formed.

This methodology is robust, tolerates a wide range of functional groups on the alkyne partner, and provides reliable access to complex isoxazole derivatives. organic-chemistry.org

Beyond isoxazoles, the reactivity of the oxime and its derivatives can be harnessed to synthesize other important heterocycles.

1,2,4-Oxadiazole Synthesis: The most conventional route to 1,2,4-oxadiazoles involves the use of amidoximes as key intermediates. nih.gov An amidoxime can be prepared from the corresponding nitrile, which in turn can be synthesized from this compound via dehydration. The resulting 2,6-dimethylbenzamidoxime can then undergo cyclization with various reagents. A common method is the reaction of the amidoxime with an acyl chloride or a carboxylic acid, followed by cyclodehydration to furnish the 3,5-disubstituted 1,2,4-oxadiazole ring. rjptonline.orgmdpi.com One-pot procedures where an amidoxime is reacted with an aldehyde or an acyl chloride in a DMSO/base system have also been developed, providing an efficient pathway to this scaffold. mdpi.com

1,2,4-Triazole (B32235) Synthesis: The synthesis of 1,2,4-triazoles from oxime-derived precursors is also possible. For instance, oximic 1,2,4-triazole ligands have been prepared through the reaction of 3-acetyl-4,5-dihydro-1H-1,2,4-triazoles with hydroxylamine hydrochloride. africaresearchconnects.com Furthermore, new protocols allow for the synthesis of 1,2,4-triazole scaffolds from hydrazones and amines under aerobic oxidative conditions, showcasing the diverse pathways available for constructing this important heterocyclic core. isres.org While not a direct conversion from the oxime itself, the functionalities derived from it are instrumental in these synthetic routes. Hybrids containing both 1,2,3-triazole and 1,2,4-triazole rings linked to an oxime moiety have been synthesized and investigated for their biological activities. nih.gov

Examination of Steric and Electronic Influences on Synthetic Yields and Selectivity

The synthetic accessibility and reactivity of this compound are significantly governed by the interplay of steric and electronic factors originating from its substituted aromatic ring. These influences are crucial in determining reaction rates, chemical yields, and the selectivity of its formation and subsequent transformations.

Steric Influences: The most prominent feature of 2,6-dimethylbenzaldehyde, the precursor to the oxime, is the substantial steric hindrance caused by the two methyl groups positioned ortho to the aldehyde functional group. This steric bulk physically obstructs the trajectory of incoming nucleophiles, such as hydroxylamine, during the oximation reaction. Consequently, the formation of this compound is often slower and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or specific catalysts) compared to the synthesis of oximes from less hindered aldehydes like benzaldehyde. Ketones that are sterically hindered at the carbons adjacent to the carbonyl group have also been observed to exhibit lower synthetic yields in oximation reactions researchgate.net. This steric impediment similarly affects subsequent reactions involving the oxime functional group, such as alkylation or acylation of the hydroxyl group.

Electronic Influences: The electronic nature of the substituent groups on the benzene (B151609) ring also modulates the reactivity of the aldehyde and the resulting oxime. The two methyl groups in the 2,6-positions are weak electron-donating groups (+I effect). They increase the electron density of the aromatic ring through an inductive effect libretexts.org. This slight increase in electron density can marginally decrease the electrophilicity of the carbonyl carbon, making it slightly less reactive towards nucleophiles. However, in the case of 2,6-dimethylbenzaldehyde, this electronic effect is largely overshadowed by the dominant steric hindrance.

In other aromatic oximes, the electronic effects of substituents can be more pronounced. For instance, strong electron-withdrawing groups (e.g., nitro groups) in the para-position can enhance the electrophilicity of the carbonyl carbon and influence the reduction potential of the oxime nih.govresearchgate.net. Conversely, strong electron-donating groups (e.g., methoxy (B1213986) groups) can decrease it. These electronic modifications affect not only the formation of the oxime but also its subsequent reactivity in processes like cycloadditions or rearrangements lumenlearning.com. The effects of substituents in the para position on the benzene ring have been characterized by correlation with the Hammett substituent constant nih.gov.

The following table provides a comparative overview of how steric hindrance impacts the synthesis of various benzaldehyde oximes.

| Aldehyde Precursor | Steric Hindrance | Typical Reaction Conditions | Relative Reaction Rate | Typical Yield |

| Benzaldehyde | Low | NH₂OH·HCl, base, room temp, 1-2h wikipedia.org | Fast | >90% |

| 2-Methylbenzaldehyde | Moderate | NH₂OH·HCl, base, reflux, 2-4h | Moderate | 80-90% |

| 2,6-Dimethylbenzaldehyde | High | NH₂OH·HCl, base, reflux, >6h | Slow | 60-75% |

Strategies for Oxime Protection and Deprotection in Multistep Syntheses

In the course of complex, multistep organic syntheses, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from undergoing unwanted reactions. The oxime functional group, with its nucleophilic and weakly acidic hydroxyl moiety, frequently requires protection. Oximes are widely used for the protection, purification, and characterization of carbonyl compounds .

Strategies for Oxime Protection:

The hydroxyl group of the oxime is the primary site for protection. The main strategies involve its conversion into a more stable and less reactive ether, ester, or silyl (B83357) ether derivative.

O-Alkylation (Ether Formation): The oxime hydroxyl group can be converted to an ether, which is stable under a wide range of conditions, including exposure to bases, organometallics, and hydrides. Common methods include reaction with alkylating agents like benzyl (B1604629) bromide or methyl iodide in the presence of a base, or with alcohols under acidic catalysis researchgate.netrsc.org. For sterically hindered oximes, more reactive alkylating agents or stronger bases may be required.

O-Acylation (Ester Formation): Acylation of the oxime with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) in the presence of a base like pyridine (B92270) yields an oxime ester. O-acyl oximes can be synthesized from oximes and carboxylic acid derivatives acs.org. These ester groups are generally stable but can be removed under conditions that do not affect more robust protecting groups.

O-Silylation (Silyl Ether Formation): Reaction with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base (e.g., imidazole) provides a silyl ether. Silyl ethers are among the most common protecting groups for hydroxyl functions due to their ease of installation, stability, and selective removal highfine.com. The stability of the silyl ether is influenced by the steric bulk of both the silyl group and the substrate gelest.com.

Strategies for Oxime Deprotection:

Deprotection involves the removal of the protecting group to regenerate the free oxime, or in some cases, the original carbonyl compound. The choice of method depends on the nature of the protecting group and the stability of other functional groups in the molecule.

Hydrolysis: The cleavage of oxime ethers and esters to regenerate the oxime can be achieved via acid-catalyzed hydrolysis nih.govscispace.com. More vigorous hydrolytic conditions can cleave the oxime itself to return the parent aldehyde or ketone wikipedia.org. Sterically hindered esters can be resistant to saponification, often requiring non-aqueous conditions or high temperatures for efficient cleavage arkat-usa.org.

Oxidative Cleavage: This method directly converts the protected or unprotected oxime back to the corresponding carbonyl compound. A variety of oxidizing agents can be employed, such as potassium dichromate or photoexcited nitroarenes escholarship.orgresearchgate.net. This approach is particularly useful when regeneration of the aldehyde or ketone is the synthetic goal.

Reductive Cleavage: While catalytic reduction of oximes typically leads to hydroxylamines or primary amines by cleaving the N-O bond, it is not a standard method for deprotection back to the oxime or carbonyl compound nih.gov.

Fluoride-based Reagents: For silyl ethers, deprotection is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF) iwu.edu.

The following table summarizes common protection and deprotection strategies applicable to oximes.

| Protection Strategy | Reagent/Conditions | Protecting Group | Deprotection Method | Reagent/Conditions |

| O-Benzylation | Benzyl bromide (BnBr), Base (e.g., NaH) | Benzyl (Bn) Ether | Hydrogenolysis | H₂, Pd/C |

| O-Acetylation | Acetyl chloride (AcCl), Pyridine | Acetate (B1210297) (Ac) Ester | Hydrolysis | K₂CO₃, MeOH/H₂O |

| O-Silylation | TBDMS-Cl, Imidazole | TBDMS Ether | Fluoride Cleavage | TBAF, THF |

| O-Tetrahydropyranylation | Dihydropyran (DHP), Acid catalyst (e.g., PTSA) | THP Ether | Acid Hydrolysis | Acetic acid, THF/H₂O organic-chemistry.org |

Future Research Trajectories

Exploration of New Catalytic Systems for Oxime-Mediated Reactions

The development of novel catalysts is a cornerstone for advancing oxime chemistry, aiming for more efficient, cost-effective, and environmentally benign transformations. Research is moving beyond traditional precious metal catalysts to explore earth-abundant metals and innovative catalytic concepts.

A significant area of interest is the use of simple, inexpensive copper salts for the rearrangement of oximes into primary amides. core.ac.uk Homogeneous catalysts like copper(II) acetate (B1210297) (Cu(OAc)₂) have proven effective for this transformation, and recent developments have focused on creating reusable heterogeneous catalysts, such as copper(II) oxide (CuO) and mixed CuO/ZnO systems supported on activated carbon. core.ac.uk These heterogeneous catalysts are advantageous for both batch and continuous flow processes, offering a more sustainable alternative to precious metal catalysts like Rhodium, Iridium, and Palladium. core.ac.uk Another promising avenue is the exploration of non-toxic, readily available Lewis acids, such as calcium salts like Ca(NTf₂)₂, to catalyze transformations like the Beckmann rearrangement under milder conditions. nih.gov

Furthermore, photoredox catalysis presents a modern approach for activating oximes. For instance, the oxidative cyclization of 2′-arylbenzaldehyde oxime ethers to form phenanthridines can be achieved using 9,10-dicyanoanthracene (B74266) (DCA) as a photosensitizer. nih.gov This method operates through a catalytic cycle where the photosensitizer is regenerated, allowing for very low catalyst loadings (as low as 0.1 mol %). nih.gov The development of reusable heterogeneous catalysts, such as those based on modified metal-organic frameworks (MOFs), is also a key target for improving the sustainability of oxime synthesis and subsequent reactions. researchgate.net

Future work will likely focus on designing catalysts with enhanced activity and selectivity, enabling transformations at lower temperatures and with broader functional group tolerance. The development of catalysts for ring-expansion reactions, such as the use of dichloroaluminum hydride (AlHCl₂) to convert ketoximes to cyclic secondary amines, also represents an active area of investigation. nih.govresearchgate.net

| Catalyst System | Transformation | Key Advantages | Reference |

|---|---|---|---|

| Copper(II) acetate (homogeneous) | Oxime to Primary Amide Rearrangement | Cost-effective, milder conditions than precious metals. | core.ac.uk |

| CuO/ZnO on Activated Carbon (heterogeneous) | Oxime to Primary Amide Rearrangement | Reusable, suitable for batch and flow chemistry. | core.ac.uk |

| 9,10-dicyanoanthracene (DCA) (photosensitizer) | Oxidative Cyclization of Oxime Ethers | Catalytic efficiency at low loadings (0.1-2 mol%). | nih.gov |

| Dichloroaluminum hydride (AlHCl₂) | Ring-Expansion of Ketoximes | Good to excellent yields for cyclic secondary amines. | nih.govresearchgate.net |

| Ca(NTf₂)₂ (Lewis acid) | Beckmann Rearrangement | Non-toxic, readily available, tolerates sensitive functional groups. | nih.gov |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is critical for optimizing existing methods and designing new transformations. For oxime-mediated reactions, future research will continue to unravel the intricate pathways governing their reactivity.

For example, in the photosensitized oxidative cyclization of oxime ethers, mechanistic studies suggest the reaction is initiated by a photoinduced electron transfer (PET) from the oxime ether to the excited state of the photosensitizer. nih.gov This generates a radical cation intermediate, which then undergoes cyclization. nih.gov This contrasts with other photochemical reactions of oximes proposed to proceed via neutral iminyl radical intermediates. nih.gov Elucidating these pathways helps in selecting appropriate substrates and reaction conditions to favor the desired outcome.

Similarly, the metal-catalyzed rearrangement of oximes to primary amides is believed to proceed through a different mechanism than the classic Beckmann rearrangement. core.ac.uk While the Beckmann rearrangement involves the migration of a group from carbon to an electrophilic nitrogen, some metal-catalyzed pathways may involve alternative intermediates. core.ac.uknih.gov In the ring-expansion of ketoximes using aluminum reductants, DFT calculations have been employed to understand the intermediacy of hydroxylamines and the subsequent rearrangement process. nih.gov

Future investigations will likely involve a combination of kinetic studies, isotope labeling experiments, and in-situ reaction monitoring to capture transient intermediates. These experimental approaches, coupled with high-level computational modeling, will provide a more complete picture of the transition states and reaction coordinates for complex transformations involving oximes.

Expansion of the Synthetic Scope to Diverse Molecular Architectures

A major goal of future research is to broaden the applicability of oxime-based reactions to the synthesis of a wider range of complex and functionally diverse molecules. This includes natural products, pharmaceuticals, and advanced materials.

The oxime ligation, a bioorthogonal reaction, is a key target for expansion, particularly for its use in creating complex biomolecules like disulfide-rich peptides. rsc.org Research is focused on developing strategies that allow for rapid ligation (under 5 minutes), which is crucial for time-sensitive applications. rsc.org

Another area of expansion is in ring synthesis. The Successive Ring Expansion (SuRE) strategy is being adapted to work with previously unreactive lactams, enabling the synthesis of challenging medium-sized (8-11 membered) and macrocyclic (12+ membered) rings. whiterose.ac.uk Similarly, the ring-expansion of ketoximes using aluminum reductants is being explored for the synthesis of five- to eight-membered bicyclic and tricyclic fused heterocycles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net The ability to apply these reactions to complex and highly functionalized molecules, such as transforming erythromycin (B1671065) into azaerythromycin, showcases the potential for significant expansion. nih.gov

The development of multicomponent reactions involving oximes or their precursors is another promising frontier. Photoredox-catalyzed reactions that can combine multiple simple starting materials, such as an aldehyde, an amine, and an alkyl boronic acid, in a single step offer an atom-economical route to highly substituted and diverse structures. researchgate.net Future work will aim to incorporate oximes as key components in such convergent synthetic strategies.

Integration of Advanced Spectroscopic and Computational Tools for Enhanced Insight

The synergy between advanced experimental techniques and computational chemistry is indispensable for modern chemical research. For oximes, these tools are crucial for both structural characterization and for predicting reactivity and reaction mechanisms.

Future research will increasingly rely on a suite of spectroscopic methods, including FT-IR, GC-MS, and advanced 2D NMR techniques, for the unambiguous characterization of oxime isomers and products. researchgate.net These experimental data provide benchmarks for computational methods.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying oxime chemistry. nih.govrsc.org DFT calculations can be used to:

Predict stable conformations: Potential energy surface (PES) scans help identify the most stable geometric isomers (e.g., E/Z isomers) of oximes. researchgate.net

Analyze electronic structure: Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as hydrogen bonding, and hyperconjugative effects that influence stability and reactivity. researchgate.net

Model reaction mechanisms: Researchers can map entire reaction pathways, locating transition states and intermediates to understand the energetics of a transformation. nih.govrsc.org This is essential for explaining selectivity and for designing more efficient catalysts.

Predict spectroscopic properties: Computed NMR and IR data can be compared with experimental values to confirm structural assignments. researchgate.net

Q & A

Q. How can researchers optimize reaction scalability for this compound without compromising yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.